molecular formula C19H19NO5 B2852438 N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 2309803-09-4

N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2852438
CAS RN: 2309803-09-4
M. Wt: 341.363
InChI Key: JACCWHMYNKVBCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the furan rings. These groups could potentially participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the furan rings could influence its reactivity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds exhibit a wide range of therapeutic advantages, such as antibacterial or antifungal or antiviral .

Anticancer Activity

Furan Schiff base derivatives and its metal complexes behaved as bidentate ligands via azomethine-N and furanyl-O which were the sites potentially responsible for the enhancement of biological activity . These compounds may be attributed to the presence of azomethine nitrogen, C=N, which serves as binding site for metal ions to interact with various biomolecules like proteins and amino acids . Heterocyclic derivatives possessed nitrogen and oxygen atoms as electron donors were heavily studied because of their therapeutic potentials against certain types of tumors .

Synthesis of Highly Functionalized Bis (Furyl)Oxime

An efficient method for the preparation of tetrasubstituted furans, which contains a nitromethyl group at the 4-position, has been developed . The applications of 4- (nitromethyl)furans on the synthesis of highly functionalized bis (furyl)oxime were explored for the first time .

Anti-Ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer .

Diuretic Activity

Furan-containing compounds also exhibit diuretic activity .

Muscle Relaxant Activity

Furan-containing compounds are known to have muscle relaxant properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzamides are used in pharmaceuticals and exhibit their effects by interacting with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it exhibits promising bioactivity, it could be further studied for potential use in pharmaceuticals .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-16(17-5-3-7-24-17)18-6-4-8-25-18/h3-11,16H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCWHMYNKVBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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